molecular formula C24H26O6 B021760 cudraxanthone D CAS No. 96552-41-9

cudraxanthone D

Cat. No. B021760
CAS RN: 96552-41-9
M. Wt: 410.5 g/mol
InChI Key: UIIGEZZURHDEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cudraxanthones, including cudraxanthone D, typically involves complex organic reactions that aim to introduce isoprenyl groups into the xanthone core structure. A study highlighted the total synthesis of a related compound, cudratricusxanthone B, through a linear sequence of reactions starting from commercially available 2,4-dihydroxybenzoic acid, which could provide insights into the synthesis strategies applicable to cudraxanthone D. Key reactions in the synthesis process include Claisen rearrangement and demethylation, laying the foundation for further pharmacological studies of these natural compounds (Zhou, Hou, & Wang, 2018).

Molecular Structure Analysis

The molecular structure of cudraxanthone D, like other xanthones, is characterized by a tricyclic core comprising two benzene rings and a pyran ring. The isoprenylated derivatives, including cudraxanthone D, feature prenyl groups attached to this core, which significantly influence their biological activity and solubility. Spectral and chemical evidence has been used to elucidate the structures of similar compounds, providing a basis for understanding cudraxanthone D's structure. For example, the structures of cudraxanthones H, I, J, and K were determined based on chemical and spectral evidence, highlighting the approach for structural analysis of such compounds (Hano, Matsumoto, Sun, & Nomura, 1990).

Scientific Research Applications

  • Inhibition of Metastatic Abilities in Oral Squamous Cell Carcinoma

    Cudraxanthone D inhibits the potential metastatic abilities of oral squamous cell carcinoma cells by attenuating autophagy (Yu et al., 2019).

  • Neuroinflammatory Suppression

    Cudratricusxanthone A (a related compound) inhibits neuroinflammation by suppressing inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes and decreasing inflammatory cytokines (Yoon et al., 2016).

  • Anti-inflammatory Effects in Macrophages

    CTXA (another related compound) inhibits pro-inflammatory mediators and induces the expression of heme oxygenase-1 in macrophages, which could help suppress inflammation (Jeong et al., 2009).

  • Cytotoxicity against Cancer Cells

    Cudraxanthone D exhibits weak cytotoxicity against human oral squamous carcinoma cells and normal human gingival fibroblasts, with more potent activities against certain cancer cell lines (Hou et al., 2001).

  • Antiproliferative and Apoptosis-Inducing Effects

    Cudraxanthone H (CH), similar in structure to Cudraxanthone D, has antiproliferative and apoptosis-inducing effects on oral cancer cells, suggesting potential as a chemotherapeutic agent (Lee et al., 2015).

  • Antifungal Activities

    Cudraxanthone S and cudraflavanone B show antifungal activities against various fungi, indicating potential pharmaceutical applications (Fukai et al., 2003).

  • Liver Injury Attenuation

    CTXA alleviates lipopolysaccharide (LPS)-induced liver injury, potentially useful in treating liver diseases (Lee et al., 2018).

properties

IUPAC Name

2,3,8-trihydroxy-6-methoxy-5-(2-methylbut-3-en-2-yl)-1-(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O6/c1-7-24(4,5)20-17(29-6)10-14(25)19-22(28)18-13(9-8-12(2)3)21(27)15(26)11-16(18)30-23(19)20/h7-8,10-11,25-27H,1,9H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIGEZZURHDEDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C(=C(C=C3O)OC)C(C)(C)C=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cudraxanthone D

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cudraxanthone D
Reactant of Route 2
Reactant of Route 2
cudraxanthone D
Reactant of Route 3
Reactant of Route 3
cudraxanthone D
Reactant of Route 4
cudraxanthone D
Reactant of Route 5
Reactant of Route 5
cudraxanthone D
Reactant of Route 6
Reactant of Route 6
cudraxanthone D

Citations

For This Compound
59
Citations
SY Park, EN Kim, GS Jeong - Korean Journal of Pharmacognosy, 2019 - koreascience.kr
… In this study, cudratricusxanthone A and cudraxanthone D were isolated … and cudraxanthone D were 1.15, 0.11 µg/ml. Intra-day precision of cudratricusxanthone A and cudraxanthone D …
Number of citations: 1 koreascience.kr
SB Yu, HM Kang, DB Park, BS Park… - … and Alternative Medicine, 2019 - hindawi.com
Cudraxanthone D (CD), derived from the root bark of Cudrania tricuspidata, is a natural xanthone compound. However, the biological activity of CD in terms of human metabolism has …
Number of citations: 9 www.hindawi.com
N Kim, S Lee, J Kang, YA Choi, YH Jang, GS Jeong… - Molecules, 2021 - mdpi.com
… Here, we investigated the effect of cudraxanthone D (CD), extracted from the roots the C. tricuspidata Bureau, on psoriasis using an imiquimod (IMQ)-induced mouse model and the …
Number of citations: 7 www.mdpi.com
J Kwon, NT Hiep, DW Kim, BY Hwang… - Journal of natural …, 2014 - ACS Publications
Seventeen new prenylated xanthones (1–17) were isolated from an ethyl acetate-soluble extract of root bark of Cudrania tricuspidata together with 17 previously identified xanthones. …
Number of citations: 48 pubs.acs.org
JH Shin, MH Rhee, HW Kwon - Natural Product Sciences, 2020 - dbpia.co.kr
Cudrania tricuspidata (C. tricuspidata) is a deciduous tree found in Japan, China and Korea. The root, stems, bark and fruit of C. tricuspidata has been used as traditional herbal …
Number of citations: 4 www.dbpia.co.kr
T Fujimoto, Y Hano, T Nomura - Planta medica, 1984 - thieme-connect.com
… These results suggest that cudraxanthone D (4) is a structural … From the above results, the structure of cudraxanthone D … propose the formula (4) as the structure of cudraxanthone D. …
Number of citations: 49 www.thieme-connect.com
SB Yu, TH Bang, HM Kang, BS Park… - International Journal of …, 2021 - koreascience.kr
Cudraxanthone D (CD) is a natural xanthone compound derived from the root barks of Cudrania tricuspidata. However, the biological functions of CD in human metabolism have been …
Number of citations: 8 koreascience.kr
CS Yoon, DC Kim, TH Quang, J Seo, DG Kang, HS Lee… - Molecules, 2016 - mdpi.com
Cudrania tricuspidata Bureau (Moraceae) is an important source of traditional Korean and Chinese medicines used to treat neuritis and inflammation. Cudratricusxanthone A (1), a …
Number of citations: 24 www.mdpi.com
J Kwon, NT Hiep, DW Kim, S Hong, Y Guo… - Journal of Natural …, 2016 - ACS Publications
… Furthermore, compounds 1, 23, 25, 29, and 31–37, cudratrixanthones D, E, H–K, M, and N, 3-O-methylcudratrixanthone G, cudraxanthone D, 3-O-… cudraxanthone D >50.0 4.8 …
Number of citations: 47 pubs.acs.org
J Zhang, H Sun, KX Jiang, X Song, X Wang… - Biomedicine & …, 2021 - Elsevier
… tricuspidata, cudraxanthone H (CXH), cudraxanthone D (CXD) and isocudraxanthone K showed growth inhibition or apoptosis-inducing effects on oral squamous cell carcinoma cells in …
Number of citations: 8 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.